1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Physicochemical profiling Ionization state Drug-likeness

Researchers face limited regioisomer options that fail to optimize electronic profiles for CNS or agrochemical targets. CAS 956353-25-6 provides a validated 3,4-dimethoxybenzyl substitution pattern distinct from common 2,4-analogs. • Differentiated IP space with predicted ClogP ~1.8 for favorable CNS penetration • Primary 5-amine enables Ugi & Groebke-Blackburn-Bienaymé MCRs • 95-98% purity; ideal for sigma receptor & kinase hinge-binding programs

Molecular Formula C12H15N3O2
Molecular Weight 233.271
CAS No. 956353-25-6
Cat. No. B2866445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine
CAS956353-25-6
Molecular FormulaC12H15N3O2
Molecular Weight233.271
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2C(=CC=N2)N)OC
InChIInChI=1S/C12H15N3O2/c1-16-10-4-3-9(7-11(10)17-2)8-15-12(13)5-6-14-15/h3-7H,8,13H2,1-2H3
InChIKeyDZRCUBRTSCVVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethoxybenzyl)-1H-pyrazol-5-amine: Chemical Profile & Structural Classification


1-(3,4-Dimethoxybenzyl)-1H-pyrazol-5-amine (CAS 956353-25-6) is a synthetic small-molecule pyrazole derivative with the molecular formula C₁₂H₁₅N₃O₂ and a molecular weight of 233.27 g/mol . The compound features a 5-aminopyrazole core N‑substituted with a 3,4‑dimethoxybenzyl group, placing it within the broader class of N‑benzyl‑1H‑pyrazol‑5‑amines. Its predicted physicochemical properties include a boiling point of 426.8 ± 40.0 °C, a density of 1.2 ± 0.1 g/cm³, and a pKa of 3.87 ± 0.10 . The compound is commercially supplied at purities typically ranging from 95% to 98% and is primarily utilized as a versatile building block in medicinal chemistry and agrochemical research.

Workflow Medicinal chemistry building block
Core scaffold 5-Aminopyrazole with 3,4-dimethoxybenzyl substitution
Use context Fragment-based design, kinase inhibitor synthesis, multicomponent reactions

1-(3,4-Dimethoxybenzyl)-1H-pyrazol-5-amine: Differentiation from Analogs


Although numerous N‑benzyl‑1H‑pyrazol‑5‑amine congeners share a common core scaffold, even minor variations in benzyl‑ring substitution pattern and the position of the amino group on the pyrazole ring produce distinct electronic and steric profiles that can profoundly alter molecular recognition, reactivity, and physicochemical behavior . Literature on closely related analogs demonstrates that the 3,4‑dimethoxy substitution pattern confers a unique hydrogen‑bond‑acceptor topology and lipophilic‑electronic balance that is not replicated by 2,4‑ or 3,5‑dimethoxy isomers [1]; likewise, shifting the amine from the 5‑position to the 3‑ or 4‑position changes the nucleophilic character and tautomeric equilibrium of the heterocycle [2]. The quantitative evidence presented in Section 3 confirms that CAS 956353‑25‑6 occupies a distinct property space that is not interchangeable with its nearest commercially available analogs.

Ionization state differs
pKa ~3.9 vs. 4.2 in 2,4-dimethoxy isomer may shift protonation ratio at physiological pH, altering permeability and binding.
Lipophilicity divergence
ClogP ~1.8 vs. 1.5 for the 2,4-isomer changes logD and may affect CNS penetration and nonspecific binding profiles.
Hydrogen-bond capacity mismatch
5 HBA vs. 4 in mono-methoxy analogs expands interaction topology; direct replacement may alter target engagement and SAR.

1-(3,4-Dimethoxybenzyl)-1H-pyrazol-5-amine: Quantitative Evidence vs. Analogs


pKa Shift: 3,4- vs. 2,4-Dimethoxybenzyl

The predicted pKa of 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine is 3.87 ± 0.10 , whereas the regioisomeric 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine (CAS 1006463‑92‑8) carries a predicted pKa of approximately 4.2 ± 0.1 . The ~0.3 log unit difference in acidity reflects the distinct electron‑donating resonance effect of the para‑methoxy group in the 3,4‑isomer, which modestly stabilizes the conjugate base of the pyrazole NH₂.

pKa shift
Data to verify
ΔpKa ≈ −0.3 (target 3.87 vs. 2,4-isomer ~4.2)
Ionization state shift may affect passive permeability screening
Predicted values; experimental confirmation recommended
Physicochemical profiling Ionization state Drug-likeness

ClogP Comparison: 3,4- vs. 2,4-Dimethoxybenzyl

The calculated partition coefficient (ClogP) for 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine is approximately 1.8 , whereas the 2,4‑dimethoxybenzyl isomer (CAS 1006463‑92‑8) has a reported ClogP of approximately 1.5 . The 0.3 log unit higher lipophilicity of the 3,4‑isomer arises from the more effective shielding of the polar methoxy oxygen by the adjacent meta‑methoxy group, reducing the overall hydration free energy.

ClogP comparison
Data to verify
ΔClogP ≈ +0.3 (target ~1.8 vs. 2,4-isomer ~1.5)
Higher lipophilicity may support CNS penetration studies
Calculated logP; empirical logD measurement advised
Lipophilicity ADME Chromatographic retention

HBA Count: 3,4-Dimethoxybenzyl vs. Mono-Methoxy Analogs

1-(3,4-Dimethoxybenzyl)-1H-pyrazol-5-amine presents five hydrogen‑bond acceptor (HBA) sites , compared with only four HBA sites in the 3‑methoxybenzyl analog (CAS 1152526‑79‑8) and the 4‑methoxybenzyl analog . The additional HBA site, contributed by the second methoxy oxygen, expands the compound's capacity for multi‑directional hydrogen‑bond interactions with biological targets, as corroborated by structure‑activity relationship (SAR) data from pyrazole‑based sigma receptor ligand series, where the 3,4‑dimethoxy substitution was critical for retaining nanomolar binding affinity [1].

HBA count
Class-level inference
5 HBA (target) vs. 4 HBA (mono-methoxy analogs)
Additional HBA expands interaction capacity for polypharmacology
SAR from sigma receptor ligand series; target-specific validation needed
Molecular recognition Hydrogen‑bond topology Scaffold diversity

Rotatable Bond Count vs. 3,5-Dimethyl Analogs

With four rotatable bonds , 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine is significantly more flexible than 1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 956786‑53‑1), which has only three rotatable bonds due to the additional methyl substituents on the pyrazole ring [1]. The extra degree of conformational freedom in the target compound can reduce the entropic penalty upon binding to flexible protein pockets, potentially improving ligand efficiency for targets that undergo induced‑fit conformational changes.

Rotatable bonds
Data to verify
4 rot. bonds vs. 3 for 3,5-dimethyl analog
Conformational flexibility may benefit induced-fit binding sites
Entropic advantage context-dependent; verify in target assay
Conformational flexibility Entropic penalty Ligand efficiency

1-(3,4-Dimethoxybenzyl)-1H-pyrazol-5-amine: Recommended Applications


CNS Fragment-Based Drug Discovery

The compound's moderate ClogP (~1.8) and modest pKa (3.87) predict favorable passive CNS penetration , making it a suitable fragment or scaffold for sigma receptor and other CNS targets where the 3,4‑dimethoxybenzyl motif has been validated in patent literature [1].

Kinase Inhibitor Lead Optimization

The 5‑aminopyrazole core serves as an established hinge‑region binder in kinase inhibitor design. The 3,4‑dimethoxybenzyl substituent provides an additional HBA site that can engage the ribose pocket or solvent‑exposed region, as inferred from aminopyrazole‑based Cdk5 inhibitor programs [2].

Agrochemical Lead Generation

Relative to the more common 2,4‑dimethoxybenzyl regioisomer, the 3,4‑substitution pattern offers a distinct electronic and steric profile that can translate into differentiated patent space and potentially superior target‑site bioavailability in plant or insect systems, as supported by the predicted lipophilicity and HBA count differences .

MCR Building Block for Diversity-Oriented Synthesis

With a free primary amine at the pyrazole 5‑position and four rotatable bonds conferring conformational flexibility, the compound is well‑suited for participation in Ugi, Groebke‑Blackburn‑Bienaymé, and related MCRs, enabling rapid generation of compound libraries with skeletal diversity [3].

Application
Selection Property
Validation Focus
CNS fragment-based design
Lipophilicity/pKa balance
Passive permeability and sigma receptor context
Kinase inhibitor optimization
5-Aminopyrazole hinge-binding motif
Kinase selectivity panel and Cdk5 context review
Agrochemical lead generation
3,4-Dimethoxy electronic profile
Target-site exposure model assessment
Diversity-oriented MCR synthesis
Free 5-amine + conformational flexibility
Reaction scope and skeletal diversity validation

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